Product packaging for HMPL-523(Cat. No.:)

HMPL-523

Cat. No.: B1150093
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Syk in Immune Cell Signal Transduction

Syk plays a central role in coupling immune receptors to intracellular pathways, thereby mediating inflammatory responses. oup.com It is recruited to activated immunoreceptors, such as Fc receptors (FcRs), B-cell receptors (BCRs), and C-type lectin receptors (CLRs), by binding to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) present on these receptors or their associated adaptor proteins. oup.comnih.govtandfonline.com This recruitment and subsequent activation of Syk initiate diverse biological processes, including cytokine production and secretion, phagocytosis of opsonized cells, osteoclast maturation, and regulation of platelet aggregation. tandfonline.com Syk also contributes to the release of neutrophil extracellular traps (NETosis). tandfonline.com

Syk in B-Cell Receptor (BCR) Signaling Pathways

Syk is a critical component of the BCR signaling pathway, which is essential for the development, survival, proliferation, and differentiation of B lymphocytes. nih.govmpg.dehutch-med.com Upon antigen binding to the BCR, Src family kinases are rapidly activated, leading to the phosphorylation of ITAMs on the Igα and Igβ subunits of the BCR. cellsignal.compnas.org This phosphorylation creates docking sites for the tandem SH2 domains of Syk, facilitating its recruitment and activation. pnas.org Activated Syk then phosphorylates various downstream adaptor proteins and enzymes, such as BLNK (B-cell linker protein), CD19, and PLCγ2, initiating multiple signaling cascades including the PI3K and Ca2+ pathways. nih.govcellsignal.compnas.org These pathways regulate key B-cell functions, including proliferation, differentiation into antibody-producing plasma cells, and survival. nih.govmpg.decellsignal.com

Aberrant Syk Regulation in Disease Pathogenesis

Dysregulated Syk activity is implicated in the development of various diseases, particularly those involving immune system dysfunction. tandfonline.comoup.com

Syk plays a major role in the etiopathology of numerous autoimmune diseases, especially those mediated by autoantibodies. tandfonline.comoup.combham.ac.uk In these conditions, Syk-dependent signaling downstream of Fc receptors contributes to the activation of immune cells like macrophages and neutrophils, leading to inflammation and tissue damage. oup.com Examples of autoimmune and inflammatory disorders where aberrant Syk activity is implicated include immune thrombocytopenia (ITP), warm autoimmune hemolytic anemia (wAIHA), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease. nih.govtandfonline.comoup.combham.ac.ukresearchgate.netnih.goveurekaselect.com Syk inhibition has shown promise in ameliorating disease progression in preclinical models of some of these conditions. oup.comnih.gov

Syk is also involved in the pathogenesis of certain hematological malignancies, particularly B-cell lymphomas and leukemias. oup.comtandfonline.comnih.gov In these cancers, aberrant BCR signaling, often driven by constitutively active Syk or upstream kinases, promotes the survival and proliferation of malignant B cells. oup.comhutch-med.comhaematologica.orgashpublications.org Syk has been shown to promote the maintenance of B-cell malignancies by preventing apoptosis and inducing proliferation. oup.com Genomic alterations in Syk, such as point mutations and gene rearrangements (e.g., ETV6-SYK and ITK-SYK fusions), can lead to constitutive kinase activation, contributing to disease pathogenesis in myeloid and lymphoid neoplasms. haematologica.org

HMPL-523 as a Selective Syk Inhibitor

This compound (sovleplenib) is an orally bioavailable, highly potent, and selective small molecule inhibitor of Syk. cancer.govnih.govdrughunter.comprobechem.com It is being developed for the treatment of various autoimmune diseases and hematological malignancies. nih.govdrughunter.combiospace.com

Preclinical studies have characterized the pharmacological properties of this compound. It potently inhibits Syk activity in enzymatic assays and blocks Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro. nih.govprobechem.com this compound has demonstrated strong efficacy in various rodent models of autoimmune diseases, including immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), chronic graft-versus-host disease (cGVHD), and collagen-induced arthritis (CIA), in a dose-dependent manner. nih.gov

In the context of hematological malignancies, preclinical data showed that this compound exhibits anti-tumor activities in vitro and in vivo in B-cell lymphoma models with Syk/BCR dysregulation. hutch-med.comprobechem.comhutch-med.com It was found to block the phosphorylation of B-cell linker protein (BLNK), a downstream protein of Syk, and inhibit cell viability by suppressing cell survival and increasing the rate of apoptosis in B-cell lymphoma cell lines. hutch-med.comprobechem.comhutch-med.com this compound also demonstrated synergistic anti-tumor activity in combination with other agents, such as PI3Kδ inhibitors, Bcl-2 family inhibitors, and chemotherapies, in diffuse large B-cell lymphoma (DLBCL) cells. hutch-med.comprobechem.comselleckchem.com Potent anti-tumor activity was observed in nude mice bearing B-cell lymphoma xenograft tumors with Syk/BCR dysregulation. hutch-med.comprobechem.com

Clinical development of this compound is ongoing for several indications. It has been evaluated in Phase I studies in healthy volunteers and patients with relapsed or refractory lymphoma. hutch-med.comresearchgate.netnih.govashpublications.orgaacrjournals.org Preliminary results from a Phase I study in patients with relapsed or refractory lymphoma indicated that this compound was well tolerated and demonstrated proof of activity in heavily pre-treated patients. researchgate.netashpublications.orgaacrjournals.org The recommended Phase II dose was determined in this study. nih.gov this compound is also being evaluated in later-stage clinical trials for autoimmune diseases such as primary immune thrombocytopenia (ITP) and warm antibody autoimmune hemolytic anemia (wAIHA). nih.govdrughunter.combiospace.comhutch-med.com For example, this compound has been granted Breakthrough Therapy Designation in China for the treatment of chronic adult primary ITP patients who have received at least one prior therapy, based on encouraging results from a Phase Ib study. hutch-med.com A Phase III trial in adult patients with ITP is underway in China. nih.govhutch-med.comacs.org

The selectivity of this compound is considered a key feature, designed to minimize off-target toxicities that have been observed with earlier generation Syk inhibitors. hutch-med.comacs.orgguidetopharmacology.org Preclinical studies suggested that this compound has higher selectivity compared to R406 (the active metabolite of fostamatinib), particularly against kinases like KDR and RET. hutch-med.comacs.org

Research Findings

Research findings on this compound highlight its potential as a therapeutic agent targeting Syk.

Preclinical studies have shown that this compound effectively inhibits Syk phosphorylation and downstream signaling pathways in various cell types. hutch-med.com For instance, in B-cell lymphoma cell lines, this compound blocked the phosphorylation of BLNK, a direct substrate of Syk in the BCR pathway. hutch-med.comprobechem.comhutch-med.com

In vitro studies demonstrated the ability of this compound to inhibit cell survival and induce apoptosis in lymphoma and leukemia cell lines, particularly those with dysregulated Syk or BCR signaling. hutch-med.comprobechem.comhutch-med.com The synergistic effects observed with other targeted therapies in DLBCL cells suggest potential for combination strategies. hutch-med.comprobechem.comselleckchem.com

In vivo studies using xenograft models of B-cell lymphoma showed that this compound treatment resulted in potent anti-tumor activity and inhibition of Syk signaling downstream molecules. hutch-med.comprobechem.comhutch-med.com For example, in mice bearing BA/F3 TEL-SYK tumors, this compound dose-dependently increased the life span of the mice and inhibited tumor growth in a REC-1 subcutaneous xenograft model. hutch-med.com

In autoimmune disease models, this compound demonstrated dose-dependent efficacy. nih.gov This preclinical evidence supports its investigation in clinical trials for conditions like ITP and wAIHA, where Syk-mediated signaling contributes to disease pathology. nih.govbiospace.comhutch-med.com

While detailed data tables from published research would provide more specific quantitative insights, the available information from abstracts and summaries confirms that this compound is being investigated for its ability to modulate Syk activity and its potential therapeutic effects in the outlined disease areas.

Properties

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Appearance

Solid powder

Synonyms

HMPL-523;  HMPL 523;  HMPL523.; Unknown

Origin of Product

United States

Hmpl 523 As a Spleen Tyrosine Kinase Syk Inhibitor: Research and Development Origins

Historical Context of Syk Inhibition in Therapeutic Development

Spleen tyrosine kinase (Syk) was first isolated in 1991. nih.govnih.gov It is predominantly expressed in hematopoietic cells and is crucial for signal transduction mediated by various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. nih.govnih.govnih.gov Dysregulation of Syk activity has been implicated in a range of conditions, including autoimmune diseases, allergic disorders, and certain cancers, particularly B-cell malignancies. hutch-med.comnih.govmdpi.comnih.govnih.gov

Given its central role in these pathways, Syk emerged as a promising therapeutic target. nih.govmdpi.comnih.gov Early efforts to develop Syk inhibitors faced challenges, and while many candidate compounds were explored, none initially progressed to clinical trials. mdpi.comnih.gov Fostamatinib (B613848), a prodrug that is metabolized to the active inhibitor R406, was among the first Syk inhibitors to reach clinical development and subsequently receive approval for certain indications, demonstrating the clinical validity of Syk inhibition. hutch-med.comdrughunter.comnih.govtandfonline.com However, first-generation Syk inhibitors like fostamatinib were associated with off-target effects due to insufficient kinase selectivity, which limited their dose and contributed to challenges in clinical trials for some indications. hutch-med.comdrughunter.comnih.govprnewswire.com This highlighted the need for more selective Syk inhibitors with improved safety profiles. hutch-med.comdrughunter.comprnewswire.com

Rational Design and Medicinal Chemistry of HMPL-523 (Sovleplenib)

The development of this compound (Sovleplenib) was driven by a rational design approach aimed at discovering a highly differentiated Syk inhibitor possessing potent activity, high target specificity, and desirable drug-like properties. acs.orgdrughunter.comnih.gov The discovery process involved high-throughput screening (HTS) followed by extensive structure-activity relationship (SAR) investigations and pharmacokinetic (PK) optimization. drughunter.comnih.gov

This compound is an oral small molecule therapy designed to target Syk, a key component in the B-cell signaling pathway. hutch-med.comhutch-med.comprnewswire.com

Structure-Activity Relationship (SAR) Investigations

SAR investigations played a crucial role in the discovery and optimization of this compound. acs.orgdrughunter.comnih.gov These studies involved systematically modifying the chemical structure of lead compounds and evaluating the impact of these modifications on biological activity, particularly Syk inhibition potency and selectivity. acs.orgresearchgate.net The goal was to identify molecular features essential for potent Syk binding and to minimize interactions with off-target kinases. acs.orgdrughunter.com

Optimization of Pyrido[3,4-b]pyrazine (B183377) Scaffold Derivatives

This compound is based on a pyrido[3,4-b]pyrazine scaffold. nih.gov The medicinal chemistry efforts focused on optimizing derivatives of this scaffold. nih.govnih.govrsc.org This involved exploring different substituents and their positions on the core structure to enhance Syk inhibitory activity, improve selectivity, and optimize pharmacokinetic properties. nih.gov For instance, modifications were made to the aminopropylamine side chain and the morpholine (B109124) group attached to the phenyl ring to improve properties such as hERG inhibition and pharmacokinetic profiles. nih.gov

Principles of Design for Enhanced Target Selectivity

A key principle in the design of this compound was the achievement of enhanced target selectivity. acs.orghutch-med.comdrughunter.comsec.gov This was crucial to mitigate the off-target toxicities observed with earlier Syk inhibitors. hutch-med.comdrughunter.comprnewswire.com The design process aimed to create a molecule that would potently inhibit Syk while having minimal activity against other kinases, particularly those associated with adverse effects like hypertension (e.g., KDR) and cardiotoxicity (e.g., hERG). drughunter.comnih.gov The optimization of the pyrido[3,4-b]pyrazine scaffold and its substituents was guided by the need to achieve this high selectivity profile. drughunter.comnih.gov

Comparative Analysis with First-Generation Syk Inhibitors

This compound was designed with the specific goal of overcoming the limitations of first-generation Syk inhibitors, such as fostamatinib (and its active metabolite R406). hutch-med.comdrughunter.comnih.govprnewswire.com Comparative analyses demonstrated that this compound possessed superior selectivity compared to R406, particularly against kinases like KDR and RET, which were implicated in the dose-limiting toxicities of fostamatinib, such as hypertension. drughunter.comnih.gov This improved selectivity was intended to provide a wider therapeutic window and reduce the incidence of off-target adverse effects. hutch-med.comdrughunter.comprnewswire.com Preclinical studies indicated that this compound exhibited potent efficacy in various disease models while showing a more favorable selectivity profile compared to earlier inhibitors. nih.govacs.orgnih.gov

Data from preclinical characterization of Sovleplenib (this compound) demonstrated potent inhibition of Syk activity in enzymatic assays and Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro. nih.gov

CompoundSyk IC₅₀ (nM)
Sovleplenib25 targetmol.com, 0.025 selleckchem.com
R40654 acs.org

Note: IC₅₀ values can vary depending on the specific assay conditions used.

This compound has shown potent anti-tumor activity in preclinical models of B-cell malignancy. nih.govmedchemexpress.com In vitro, it effectively inhibited the phosphorylation of Syk and its downstream signaling molecules such as BLNK, ERK, AKT, PLCy1, and P38. nih.gov

Molecular and Cellular Pharmacology of Hmpl 523

Enzymatic Inhibition Profile of Syk by HMPL-523

This compound functions as a potent inhibitor of Syk enzymatic activity.

Recombinant Enzymatic Assay Methodologies

Recombinant enzymatic assays are commonly employed to determine the inhibitory potency of compounds against target kinases like Syk. These methodologies typically involve incubating the recombinant kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then measured to determine the extent of kinase inhibition medchemexpress.comhutch-med.com. This allows for the calculation of the half-maximal inhibitory concentration (IC50). This compound has been evaluated using such recombinant enzymatic assays to assess its direct inhibitory effect on Syk activity nih.govresearchgate.netresearchgate.net.

Determination of Syk Inhibitory Potency (IC50)

This compound has demonstrated potent inhibition of Syk in enzymatic assays. The reported IC50 value for this compound against Syk is 25 nM medchemexpress.comselleckchem.comtargetmol.com. This low IC50 value indicates that this compound is a highly potent inhibitor of Syk enzymatic activity.

Here is a table summarizing the Syk inhibitory potency:

CompoundTargetEnzymatic IC50 (nM)
This compoundSyk25

Kinome Selectivity Spectrum of this compound

Assessing the selectivity of a kinase inhibitor across a broad panel of kinases (kinome profiling) is crucial to understand potential off-target effects. This compound has been evaluated for its selectivity against a range of kinases.

Evaluation of Off-Target Kinase Inhibition (e.g., FLT3, KDR, LYN, FGFR2, AUR A)

Studies have investigated the inhibitory activity of this compound against various kinases beyond Syk. This compound inhibits FLT3, KDR, LYN, FGFR2, and AUR A with varying potencies medchemexpress.com.

Here is a table showing the IC50 values of this compound against a panel of kinases:

KinaseIC50 (µM)
SYK0.025
FLT30.063
KDR0.390
LYN0.921
FGFR23.214
AUR A3.969

These data indicate that while this compound is most potent against Syk, it also shows inhibitory activity against other kinases at higher concentrations. Notably, this compound exhibits higher selectivity compared to some other kinase inhibitors hutch-med.comhutch-med.com.

Comparative Selectivity Profiles with Related Kinase Inhibitors

This compound has been compared to other kinase inhibitors, particularly other Syk inhibitors like fostamatinib (B613848) (and its active metabolite R406) and GS-9973, in terms of selectivity. This compound has demonstrated superior selectivity profiles compared to R406, especially concerning kinases like KDR and RET nih.govacs.org. Poor kinase selectivity has been a limiting factor for some first-generation Syk inhibitors, leading to off-target side effects hutch-med.comprnewswire.com. The design of this compound aimed to improve selectivity to mitigate such issues hutch-med.com. Compared to R406 and GS9973, this compound was highly selective in inhibiting Ba/F3 TEL-Syk cells hutch-med.com.

Effects of this compound on Syk-Dependent Cellular Functions In Vitro

Beyond enzymatic inhibition, the effects of this compound on Syk-dependent cellular functions have been evaluated in various in vitro models. This compound has been shown to potently inhibit Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro nih.govresearchgate.netresearchgate.net.

In B-cell lymphoma cell lines with dysregulated Syk/BCR signaling, this compound blocked the phosphorylation of BLNK, a protein downstream of Syk medchemexpress.comhutch-med.comresearchgate.netprobechem.com. In human mantle cell line REC-1 and human plasma cell line ARH-7777, this compound blocked BLNK phosphorylation with IC50 values of 0.105 µM and 0.173 µM, respectively medchemexpress.comresearchgate.netprobechem.com. This compound also inhibited the viability of Ba/F3 Tel-Syk cells with an IC50 of 0.033 µM medchemexpress.comresearchgate.netprobechem.com.

Furthermore, this compound has been shown to inhibit cell survival in a panel of B-cell lymphoma cell lines with Syk/BCR deregulation, with IC50 values ranging from 0.4 to 2 µM researchgate.netprobechem.com. Consistent with its effect on cell viability, this compound increased the apoptotic rate of REC-1 cells medchemexpress.comresearchgate.netprobechem.com. This compound also demonstrated synergistic activities in promoting cell killing in human diffused large B cell lymphoma (DLBCL) cells when combined with other agents such as BTK inhibitors, PI3Kδ inhibitors, and Bcl2 family inhibitors medchemexpress.comselleckchem.comresearchgate.netprobechem.com.

Here is a table summarizing the in vitro cellular effects of this compound:

Cell Line / AssayEndpointIC50 (µM)
REC-1 (human mantle cell lymphoma)Inhibition of p-BLNK0.105
ARH-7777 (human plasma cell leukemia)Inhibition of p-BLNK0.173
Ba/F3 Tel-SykInhibition of cell viability0.033
B-cell lymphoma cell linesInhibition of cell survival0.4 - 2
REC-1Increased apoptotic rateNot specified
Human DLBCL cellsSynergistic killing (with other agents)Not specified

These in vitro findings highlight the ability of this compound to inhibit Syk signaling and downstream cellular processes crucial for the survival and proliferation of certain cell types, particularly those involved in B-cell malignancies and autoimmune disorders.

Impact on Diverse Immune Cell Lines

Preclinical studies have investigated the impact of this compound on a panel of B-cell lymphoma cell lines characterized by SYK/BCR dysregulation. These studies have shown that this compound potently inhibits cell survival in these cell lines. medchemexpress.comresearchgate.nethutch-med.comprobechem.com For instance, inhibition of cell viability was observed in cell lines such as REC-1 (human mantle cell lymphoma), ARH-7777 (human plasma cell leukemia), and Ba/F3 cells expressing TEL-SYK. medchemexpress.comresearchgate.nethutch-med.comprobechem.com The half maximal inhibitory concentration (IC50) values for cell viability inhibition varied across different cell lines, generally ranging from 0.4 to 2 μM in a panel of B-cell lymphoma cell lines with SYK/BCR deregulation. probechem.com A particularly low IC50 of 0.033 μM was reported for the inhibition of cell viability in Ba/F3 Tel-Syk cells. medchemexpress.comresearchgate.nethutch-med.comprobechem.com

Modulation of B-Cell Activation in Whole Blood Systems

This compound has demonstrated potent inhibition of B-cell activation in whole blood from different species, highlighting its potential to modulate systemic immune responses. Studies utilizing human, rat, and mouse whole blood have shown that this compound effectively suppresses B-cell activation. nih.govsec.govbioworld.com The half maximal effective concentration (EC50) values for inhibiting B-cell activation were determined to be 0.157 μM in human whole blood, 0.546 μM in rat whole blood stimulated with anti-IgD antibody, and 1.000 μM in mouse whole blood stimulated with anti-IgD antibody. nih.gov Ex vivo challenges with this compound also blocked B-cell activation in mouse and rat whole blood, with observed effects maintained for several hours after oral dosing in animal models. sec.gov

Table 1: Inhibition of B-Cell Activation in Whole Blood by this compound

SpeciesStimulusEC50 (μM)
HumanNot specified0.157
RatAnti-IgD antibody0.546
MouseAnti-IgD antibody1.000

Downstream Signaling Pathway Modulation by this compound

The pharmacological activity of this compound is intrinsically linked to its ability to modulate key downstream signaling events regulated by SYK, impacting crucial cellular processes such as protein phosphorylation, viability, survival, and apoptosis.

Inhibition of Key Protein Phosphorylation Events

As a SYK inhibitor, this compound effectively blocks the phosphorylation of SYK itself and several downstream signaling molecules critical to the BCR pathway. medchemexpress.comresearchgate.nethutch-med.comprobechem.comnih.gov Research has shown that this compound inhibits the phosphorylation of proteins including BLNK, ERK, AKT, PLCy1, and P38. medchemexpress.comprobechem.comnih.govhutch-med.comsec.gov Inhibition of BLNK phosphorylation, a direct downstream target of SYK, has been specifically quantified in human mantle cell line REC-1 and human plasma cell line ARH-7777, with reported IC50 values of 0.105 μM and 0.173 μM, respectively. medchemexpress.comresearchgate.nethutch-med.comprobechem.com These findings underscore this compound's capacity to disrupt the signal cascade initiated by SYK activation.

Table 2: Inhibition of p-BLNK Phosphorylation by this compound

Cell LineIC50 (μM)
REC-10.105
ARH-77770.173

Regulation of Cellular Viability, Survival, and Apoptosis Induction

Table 3: Impact of this compound on Cell Viability and Apoptosis

Cell LineEffect on Viability/SurvivalEffect on ApoptosisIC50 (Viability) (μM)
Ba/F3 Tel-SykInhibitedNot specified0.033
REC-1InhibitedIncreased rateNot specified
B-cell lymphoma cell lines (panel)Potently inhibitedNot specified0.4 - 2
DLBCL (in combination)Synergistic killingApoptosis inductionNot specified

Preclinical Efficacy Studies of Hmpl 523 in Established Disease Models

In Vitro Anti-Tumor Efficacy in B-Cell Malignancy Cell Lines

In vitro studies have been conducted to evaluate the efficacy of HMPL-523 in a panel of B-cell lymphoma and leukemia cell lines, particularly those exhibiting SYK/BCR deregulation researchgate.netprobechem.comhutch-med.com. These studies have assessed the compound's effects on cell survival, induction of apoptosis, and synergistic activities when combined with other agents researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com.

Monotherapeutic Effects on Cell Survival and Apoptosis

This compound has demonstrated potent inhibitory effects on the survival of B-cell lymphoma cell lines with SYK/BCR dysregulation researchgate.netprobechem.comhutch-med.com. In these cell lines, this compound potently inhibited cell survival with half-maximal inhibitory concentrations (IC50s) ranging from 0.4 to 2 μM researchgate.netprobechem.comhutch-med.com. This compound also blocked the phosphorylation of BLNK, a protein downstream of SYK, in human mantle cell line REC-1 and human plasma cell line ARH-7777, with IC50s of 0.105 μM and 0.173 μM, respectively medchemexpress.comprobechem.com. Furthermore, this compound inhibited the cell viability of Ba/F3 Tel-Syk cells with an IC50 of 0.033 μM medchemexpress.comprobechem.com.

Consistent with its effect on cell viability, this compound has been shown to increase the apoptotic rate of REC-1 cells researchgate.netmedchemexpress.comprobechem.comhutch-med.com. This induction of apoptosis is a key mechanism by which this compound exerts its anti-tumor activity in sensitive B-cell malignancy cell lines.

Table 1: In Vitro Inhibition of Cell Survival by this compound in B-Cell Malignancy Cell Lines

Cell LineDisease TypeSYK/BCR StatusIC50 (μM)Reference
REC-1Human Mantle Cell LymphomaSYK/BCR Dysregulation0.105 medchemexpress.comprobechem.com
ARH-7777Human Plasma Cell LeukemiaSYK/BCR Dysregulation0.173 medchemexpress.comprobechem.com
Ba/F3 Tel-SykPro-B Cell LineExpressing TEL-SYK0.033 medchemexpress.comprobechem.com
Panel of B-cell Lymphoma Cell LinesB-cell LymphomaSYK/BCR Dysregulation0.4 - 2 researchgate.netprobechem.comhutch-med.com

*IC50 values for blocking phosphorylation of BLNK.

Synergistic Anti-Tumor Activities in Combination Therapies

Preclinical studies have explored the potential for this compound to enhance anti-tumor effects when used in combination with other therapeutic agents commonly used or under investigation for B-cell malignancies researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com. Synergistic activities have been observed with several classes of inhibitors and conventional chemotherapeutic agents in diffuse large B-cell lymphoma (DLBCL) cells researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com.

This compound has shown synergistic activities in killing human DLBCL cells when combined with BTK inhibitors researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com. Targeting both SYK and BTK, key components of the BCR signaling pathway, appears to lead to enhanced anti-tumor effects compared to either agent alone researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com.

Synergistic anti-tumor activities have also been observed when this compound is combined with PI3Kδ inhibitors in human DLBCL cells researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com. PI3Kδ is another crucial downstream molecule in the BCR signaling pathway, and its co-inhibition with SYK by this compound demonstrates a synergistic effect on cell killing researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com. Co-treatment of this compound and a PI3Kδ selective inhibitor has been shown to cause apoptosis in SU-DHL-5 cells hutch-med.com.

Combinations of this compound with Bcl2 family inhibitors have also resulted in synergistic activities in killing human DLBCL cells researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com. Bcl-2 proteins are key regulators of apoptosis, and targeting both the BCR signaling pathway with this compound and the anti-apoptotic machinery with Bcl2 inhibitors provides a synergistic approach to induce cell death in B-cell malignancies researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.commdpi.combiomolther.org.

Studies have indicated that this compound shows synergistic activities in combination with conventional chemotherapy drugs in DLBCL cells hutch-med.com. This suggests that this compound may enhance the effectiveness of established chemotherapy regimens in treating B-cell malignancies hutch-med.com.

Table 2: Observed Synergistic Activities of this compound in Combination Therapies

Combination Partner ClassObserved Synergism in DLBCL CellsReference
BTK InhibitorsYes researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com
PI3Kδ InhibitorsYes researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com
Bcl2 Family InhibitorsYes researchgate.netmedchemexpress.comselleckchem.comprobechem.comhutch-med.com
Conventional ChemotherapyYes hutch-med.com

The detailed mechanisms underlying the observed synergism between this compound and these different classes of agents are still under investigation researchgate.net. These preclinical findings provide a rationale for further investigating this compound in combination therapies for B-cell malignancies in clinical trials researchgate.nethutch-med.com.

In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated anti-tumor activity in preclinical xenograft models, particularly those involving B-cell malignancies researchgate.netmedchemexpress.comresearchgate.netresearchgate.net.

Murine Models of B-Cell Lymphoma with Syk/BCR Dysregulation

Studies in nude mice bearing B-cell lymphoma xenograft tumors with Syk/BCR dysregulation have been conducted to evaluate the anti-tumor effects of this compound hutch-med.comresearchgate.net. In vitro studies using B-cell lymphoma cell lines with Syk/BCR dysregulation showed that this compound blocked the phosphorylation of B-cell linker protein (BLNK), a downstream protein of Syk, and inhibited cell viability by suppressing cell survival and increasing the rate of apoptosis probechem.comhutch-med.comresearchgate.net. This compound also demonstrated synergistic anti-tumor activity on human diffused large B-cell lymphoma (DLBCL) cells when combined with other agents such as Phosphoinositide-3-Kinase δ (PI3Kδ) inhibitors, B-cell lymphoma 2 (Bcl2) family inhibitors, or chemotherapies hutch-med.commedchemexpress.comresearchgate.net.

Assessment of Tumor Growth Inhibition and Regression

Potent anti-tumor activity was observed with this compound in nude mice bearing B-cell lymphoma xenograft tumors hutch-med.commedchemexpress.com. In a REC-1 subcutaneous xenograft model of B-cell lymphoma, daily oral administration of this compound at 100 mg/kg showed potent anti-tumor activity, resulting in a tumor growth inhibition (TGI) of 59% medchemexpress.comresearchgate.net.

Table 1: Summary of this compound Efficacy in REC-1 Xenograft Model

Model TypeCell LineAdministration RouteDose (mg/kg)ResultCitation
Subcutaneous Xenograft (Mouse)REC-1Oral, Daily100TGI: 59% medchemexpress.comresearchgate.net
Subcutaneous Xenograft (Mouse)REC-1Oral100Inhibited growth medchemexpress.com

Efficacy in Preclinical Autoimmune Disease Models

This compound has demonstrated strong in vivo efficacies in several murine models of autoimmune diseases researchgate.netnih.govresearchgate.net.

Murine Models of Immune Thrombocytopenia (ITP)

In murine models of immune thrombocytopenia (ITP), this compound has shown efficacy researchgate.netnih.govresearchgate.net. Syk inhibition is considered a potential therapeutic approach for ITP due to the role of Syk-mediated opsonized platelet phagocytosis in its pathogenesis researchgate.netsemanticscholar.orgnih.gov. Preclinical characterization of this compound included evaluation in murine ITP models, where it demonstrated strong efficacy in a dose-dependent manner researchgate.netnih.govresearchgate.net. Syk inhibition has been shown to improve thrombocytopenia and increase platelet counts in a murine antibody-mediated model of ITP nih.gov.

Murine Models of Autoimmune Hemolytic Anemia (AIHA)

This compound has also been evaluated in murine models of autoimmune hemolytic anemia (AIHA) researchgate.netnih.govresearchgate.net. Similar to ITP, Syk inhibition is relevant in AIHA as it can mitigate antibody-driven pathology nih.gov. Preclinical studies have shown that this compound demonstrated strong in vivo efficacy in murine models of AIHA in a dose-dependent manner researchgate.netnih.govresearchgate.net. Syk inhibition has been shown to increase red blood cell counts in a murine antibody-mediated model nih.gov.

Murine Models of Chronic Graft-Versus-Host Disease (cGVHD)

Preclinical characterization of this compound has included assessment in murine models of chronic graft-versus-host disease (cGVHD) researchgate.netnih.govresearchgate.net. This compound demonstrated strong in vivo efficacy in these models in a dose-dependent manner researchgate.netnih.govresearchgate.net.

Table 2: Summary of this compound Efficacy in Autoimmune Disease Models

Disease ModelSpeciesResultCitation
Immune Thrombocytopenia (ITP)MurineStrong dose-dependent efficacy observed researchgate.netnih.govresearchgate.net
Autoimmune Hemolytic Anemia (AIHA)MurineStrong dose-dependent efficacy observed researchgate.netnih.govresearchgate.net
Chronic Graft-Versus-Host Disease (cGVHD)MurineStrong dose-dependent efficacy observed researchgate.netnih.govresearchgate.net

Rat Models of Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in rats is a widely utilized experimental system for evaluating the potential efficacy of anti-arthritic agents. This model is characterized by inflammatory polyarthritis, including marked cartilage destruction, bone resorption, and synovitis, exhibiting similarities to the pathology observed in human rheumatoid arthritis (RA).

Preclinical pharmacology studies have demonstrated the in vivo efficacy of this compound in the rat CIA model. nih.govresearchgate.nethutch-med.com Administration of this compound has shown strong efficacy in ameliorating disease manifestations in this model. nih.govresearchgate.nethutch-med.com The observed therapeutic effect was reported to be dose-dependent. nih.govresearchgate.nethutch-med.com This suggests that this compound can effectively modulate the disease process in a relevant preclinical model of arthritis. The robust anti-inflammation efficacy in the preclinical collagen-induced arthritis model supports the investigation of this compound for autoimmune diseases.

Evidence in Other Autoimmune Disease Models (e.g., RA, Lupus)

Beyond the CIA model, research on this compound has also provided evidence of its efficacy in other preclinical models of autoimmune diseases, including models relevant to rheumatoid arthritis (RA) and systemic lupus erythematosus (lupus). cenmed.com

Studies have indicated strong efficacy of this compound in preclinical models of both RA and lupus. cenmed.com These findings suggest that the inhibitory effect of this compound on Syk-mediated signaling pathways may have broader therapeutic implications across different autoimmune conditions where B-cell activity and immune complex-mediated inflammation play significant roles. nih.govcenmed.comguidetopharmacology.org The observed efficacy in these diverse preclinical models further supports the potential of this compound as a therapeutic agent for the treatment of autoimmune diseases. nih.govresearchgate.nethutch-med.com

Preclinical Pharmacological Characterization of Hmpl 523

Absorption, Distribution, Metabolism in Preclinical Species

Preclinical studies in rodent models have investigated the absorption, distribution, and metabolism profiles of HMPL-523 to understand its fate within the organism.

Oral Bioavailability and Tissue Distribution Profiles in Rodent Models

This compound has demonstrated good oral bioavailability in preclinical rodent models. In rats, the oral bioavailability was found to be 52.9%. nih.govuniprot.org In mice, the oral bioavailability was even higher, at 82.5%. uniprot.org

Tissue distribution studies in rats indicated that this compound is moderately to highly distributed in most tissues following administration, with the notable exception of the brain, where concentrations were lower. nih.gov The highest concentration of this compound was observed in the spleen. nih.gov

The pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration in mice and rats are summarized in the table below:

ParameterSpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC0-inf (ng*h/mL)T1/2 (h)F (%)
Pharmacokinetic Parameters of this compound in Rodents
CmaxMouseIV5-124011901.2-
AUC0-infMouseIV5--1190--
T1/2MouseIV5---1.2-
CmaxMousePO100.511909851.182.5
AUC0-infMousePO10--985-82.5
T1/2MousePO10---1.182.5
CmaxRatIV2.5-10107351.3-
AUC0-infRatIV2.5--735--
T1/2RatIV2.5---1.3-
CmaxRatPO51.07737761.352.9
AUC0-infRatPO5--776-52.9
T1/2RatPO5---1.352.9

Data derived from uniprot.org.

Pharmacokinetic Linearity in Preclinical Systems

Pharmacokinetic linearity of this compound was investigated in preclinical systems. Studies in rats demonstrated that the pharmacokinetics of this compound were linear over a dose range of 2.5 to 10 mg/kg. uniprot.org

Preclinical Pharmacodynamic Markers

The preclinical pharmacodynamic evaluation of this compound has focused on its inhibitory effects on B-cell activation, consistent with its mechanism of action as a Syk inhibitor. nih.govmedchemexpress.com

Dose-Dependent Suppression of B-Cell Activation in Preclinical Models

This compound has been shown to cause a dose-dependent suppression of B-cell activation in preclinical models. In vitro studies using mouse splenocytes demonstrated that this compound inhibited the activation markers CD69 and CD86 on B cells in a concentration-dependent manner. uniprot.org Following oral administration in mice, this compound also inhibited the expression of these B-cell activation markers in a dose-dependent fashion. uniprot.org

Investigation of Biomarkers for Target Engagement

Investigation into biomarkers for target engagement has centered on the inhibition of Syk activity and its downstream effects on B-cell signaling. As a selective Syk inhibitor, this compound is expected to modulate pathways dependent on Syk phosphorylation. nih.govmedchemexpress.com Inhibition of phosphorylated Syk (pSYK) has been explored as a potential biomarker for target engagement. uniprot.org Additionally, the suppression of B-cell activation markers such as CD69 and CD86 in response to this compound administration serves as a pharmacodynamic indicator of its activity and target engagement in preclinical settings. uniprot.org

Synthetic and Chemical Development Methodologies for Hmpl 523

Laboratory-Scale Synthesis Routes for HMPL-523

Laboratory-scale synthesis routes for compounds like this compound typically involve a sequence of chemical reactions to construct the complex molecular structure from simpler starting materials. The core structure of this compound includes a pyrido[3,4-b]pyrazine (B183377) core, a phenyl ring substituted with a methylsulfonyl piperidine (B6355638) group, and a morpholin-2-ylmethylamine moiety. sun-shinechem.comcancer.gov The construction of such a molecule likely involves coupling different fragments together using established synthetic methodologies.

Chemical Reactions and Intermediate Compound Development

The chemical development of this compound involved medicinal chemistry efforts to optimize its properties. This included investigating structure-activity relationships and improving pharmacokinetic profiles. acs.org The synthesis would involve various chemical reactions to introduce the necessary functional groups and connect the different parts of the molecule.

Based on the structure of this compound, potential chemical reactions involved in its synthesis could include:

Formation of the pyrido[3,4-b]pyrazine ring system.

Introduction of the phenyl ring and its substituents onto the pyrido[3,4-b]pyrazine core. This might involve coupling reactions. google.com

Attachment of the morpholin-2-ylmethylamine side chain.

Formation of the methylsulfonyl group and its attachment to the piperidine ring.

The development of intermediate compounds is a crucial part of the synthetic process. These intermediates are stable molecules formed during the multi-step synthesis that are then carried forward to subsequent reactions. While specific intermediates for this compound synthesis are not explicitly detailed, the patent literature related to similar chemical structures and kinase inhibitors often describes the synthesis of key heterocyclic intermediates and functionalized aromatic or aliphatic building blocks. google.comgoogleapis.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to link aromatic systems in the synthesis of kinase inhibitors. google.com

The medicinal chemistry efforts likely involved synthesizing and evaluating a series of related compounds with variations in their structure to understand the impact of these changes on potency, selectivity, and pharmacokinetic properties. acs.org This iterative process of synthesis and testing is fundamental to drug discovery and development.

Therapeutic Implications and Future Research Directions of Hmpl 523

Preclinical Basis for Therapeutic Application in Autoimmune and Inflammatory Diseases

Preclinical studies have provided strong support for the potential therapeutic application of HMPL-523 in autoimmune and inflammatory diseases. This compound has demonstrated potent inhibition of Syk activity in recombinant enzymatic assays and Syk-dependent cellular functions in various immune cell lines and human whole blood in vitro. nih.govresearchgate.netresearchgate.net

In vivo studies using rodent models of autoimmune diseases have shown that oral administration of this compound results in strong efficacy in a dose-dependent manner. nih.govresearchgate.netresearchgate.net These models include murine models of immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD), as well as a rat model of collagen-induced arthritis (CIA). nih.govresearchgate.netresearchgate.netacs.org Specifically, preclinical research has confirmed strong efficacy in rheumatoid arthritis (RA) and lupus models, even with relatively low plasma concentrations, suggesting the importance of its extensive tissue distribution in tissue-oriented autoimmune diseases. hutch-med.comprnewswire.com

The mechanism underlying the potential of Syk inhibition in ITP involves preventing platelet destruction through the inhibition of FcγR signaling in macrophages and potentially inhibiting BCR signaling that leads to plasma cell formation and autoantibody production. semanticscholar.org This dual targeting of both autoantibody-mediated platelet destruction and autoantibody production makes Syk inhibition, including by this compound, an interesting therapeutic approach for ITP. semanticscholar.org

Preclinical efficacy data in these models collectively support this compound as a potential therapeutic agent for the treatment of autoimmune diseases. nih.govresearchgate.netresearchgate.net

Preclinical Basis for Therapeutic Application in Hematological Malignancies

Syk plays an integral role in BCR signaling, which is critical for the development and survival of several subtypes of lymphoma and has been identified as an oncogenic driver in B-cell malignancies. researchgate.nethutch-med.comresearchgate.netnih.gov The abnormal activation of BCR signaling is closely related to the transformation and development of hematological cancers, including lymphoma and leukemia. hutch-med.comprnewswire.comhutch-med.com Targeting B-cell receptor signaling pathways has shown clinical effectiveness in treating B-cell malignancies. hutch-med.comprnewswire.comhutch-med.com

This compound, as a selective Syk inhibitor, has shown strong anti-tumor efficacy in preclinical models of B-cell malignancies. researchgate.netresearchgate.nethutch-med.comresearchgate.netnih.gov In vitro studies using B-cell lymphoma cell lines with Syk/BCR dysregulation demonstrated that this compound blocks the phosphorylation of B-cell linker protein (BLNK), a protein downstream of Syk, and inhibits cell viability by suppressing cell survival and increasing the rate of apoptosis. medchemexpress.comhutch-med.comhutch-med.comresearchgate.net this compound inhibited cell survival in a panel of human lymphoma and leukemia cell lines and induced apoptosis in REC-1 cells. medchemexpress.comhutch-med.comresearchgate.net The activity of this compound was found to be comparable to other Syk inhibitors like R406 and GS-9973 in REC-1 and ARH-77 cells. medchemexpress.comhutch-med.comresearchgate.net

Potent anti-tumor activity was also demonstrated in nude mice bearing B-cell lymphoma xenograft tumors with Syk/BCR dysregulation. medchemexpress.comhutch-med.comhutch-med.comresearchgate.net For example, daily oral administration of 100 mg/kg this compound showed potent anti-tumor activity in the B-cell lymphoma REC-1 subcutaneous xenograft model, with a tumor growth inhibition (TGI) of 59%. medchemexpress.comresearchgate.net this compound also dose-dependently increased the lifespan of mice bearing Ba/F3TEL-SYK tumors via intravenous injection. hutch-med.com

These preclinical findings support further clinical research for this compound as a potential therapeutic agent for B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). researchgate.netmedchemexpress.comresearchgate.netacs.orghutch-med.comprnewswire.comsemanticscholar.orghutch-med.comresearchgate.netnih.govhutch-med.comresearchgate.net

Novel Therapeutic Strategies Based on Syk Inhibition

The therapeutic potential of this compound is based on its mechanism of action as a potent and selective inhibitor of Syk. nih.govresearchgate.netmedchemexpress.com Syk is a crucial mediator in signaling pathways downstream of various receptors important for immune functions, including the BCR and Fc receptors. nih.govresearchgate.net By inhibiting Syk, this compound can modulate these pathways, offering a novel therapeutic approach for diseases where these pathways are dysregulated, such as autoimmune diseases, inflammatory disorders, and hematological malignancies. nih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.nethutch-med.com

Targeting Syk signaling, which is positioned upstream of both Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3Kδ), presents a potential strategy to overcome drug resistance that may develop against inhibitors targeting these downstream molecules in conditions like chronic lymphocytic leukemia (CLL). nih.gov

Future Preclinical Research in Combination Therapy Development

Preclinical studies have indicated the potential for this compound to be used in combination therapies, particularly in the context of B-cell malignancies. This compound has shown synergistic anti-tumor activity in vitro on human diffused large B-cell lymphoma (DLBCL) cells when combined with other drugs. medchemexpress.comhutch-med.comhutch-med.comresearchgate.net These combinations include Phosphoinositide-3-Kinase δ inhibitors, B-cell lymphoma 2 (BCL-2) family inhibitors, and chemotherapies. medchemexpress.comhutch-med.comhutch-med.comresearchgate.net The synergistic effects observed in these preclinical studies provide a rationale for investigating combination therapy in future clinical trials. hutch-med.comresearchgate.net

Methodological Considerations in Hmpl 523 Preclinical Research

In Vitro Assay Development and Validation for Syk Inhibitor Screening

The initial stages of evaluating HMPL-523 involved a series of meticulously developed and validated in vitro assays to ascertain its potency and selectivity as a Syk inhibitor. These assays are fundamental for screening and characterizing the compound's biochemical and cellular activity.

A primary tool in the in vitro assessment of this compound is the recombinant enzymatic assay. nih.gov This method directly measures the inhibitory effect of the compound on the kinase activity of purified Syk enzyme. Such assays are instrumental in determining the intrinsic potency of the inhibitor.

Complementing the enzymatic assays, cell-based assays have been extensively utilized to evaluate the activity of this compound in a more physiologically relevant context. These assays typically involve various immune cell lines where Syk-dependent signaling pathways are active. nih.gov A key readout in these cellular assays is the phosphorylation status of downstream signaling proteins. For instance, the phosphorylation of B-cell linker protein (BLNK), a direct substrate of Syk, has been a critical biomarker of target engagement and inhibition. nih.govnih.gov The effect of this compound on the Syk signaling pathway is often detected using techniques like Western blot. nih.gov

The inhibitory concentration at 50% (IC50) is a key metric derived from these assays, quantifying the concentration of this compound required to inhibit Syk activity by half. The consistent determination of low IC50 values across various assays has substantiated the high potency of this compound.

Assay TypeCell Line/SystemEndpoint MeasuredReported IC50 (µM)
Syk Enzymatic Assay Recombinant SykKinase Activity0.025
Cell-Based Assay REC-1 (Mantle Cell Lymphoma)p-BLNK Inhibition0.105
Cell-Based Assay ARH-77 (Plasma Cell Leukemia)p-BLNK Inhibition0.173
Cell Viability Assay Ba/F3-Tel-SykCell Viability0.033

This table is generated based on available data and may not be exhaustive.

Establishment and Validation of Relevant Animal Models for Efficacy Studies

To translate the promising in vitro findings into a potential clinical benefit, the establishment and validation of relevant animal models for efficacy studies have been paramount. These in vivo models are designed to mimic key aspects of human diseases, providing a platform to assess the therapeutic efficacy of this compound.

For autoimmune diseases, rodent models have been instrumental. A notable example is the rat model of collagen-induced arthritis (CIA), a well-established model that shares pathological features with human rheumatoid arthritis. nih.govkolaido.com The demonstrated efficacy of this compound in this model provided early evidence of its anti-inflammatory potential. kolaido.com Furthermore, murine models of immune thrombocytopenia (ITP), autoimmune hemolytic anemia (AIHA), and chronic graft-versus-host disease (cGVHD) have been employed to evaluate the efficacy of this compound in these specific autoimmune conditions. nih.gov

In the context of hematological malignancies, xenograft models have been a cornerstone of in vivo efficacy testing. These models typically involve the subcutaneous implantation of human B-cell lymphoma cell lines, such as REC-1, into immunodeficient mice. nih.govresearchgate.net The subsequent tumor growth inhibition upon oral administration of this compound has provided strong evidence for its anti-tumor activity. nih.gov Additionally, models where cancer cells are injected intravenously have been used to assess the impact of this compound on the lifespan of tumor-bearing mice. dovepress.com

Advanced Techniques for Molecular and Cellular Profiling

A deeper understanding of the biological effects of this compound at the molecular and cellular level has been achieved through the application of advanced profiling techniques. These methods have been crucial for elucidating the compound's mechanism of action beyond simple target inhibition.

Western blotting has been a key technique to probe the inhibition of the Syk signaling pathway in both in vitro cell cultures and in vivo tumor samples from xenograft models. nih.govdovepress.com This technique allows for the visualization and quantification of the phosphorylation status of Syk and its downstream substrates, providing direct evidence of on-target activity in a biological system. dovepress.com

To assess the impact of this compound on cancer cell proliferation and survival, cell viability assays such as the CellTiter-Glo luminescent assay and the CCK-8 assay have been employed. nih.govdovepress.com These assays provide quantitative data on the dose-dependent inhibition of cell growth in various lymphoma and leukemia cell lines.

Furthermore, to determine whether the observed reduction in cell viability is due to the induction of programmed cell death, apoptosis assays have been conducted. nih.gov Techniques such as Annexin-V/PI staining followed by flow cytometry are used to quantify the percentage of apoptotic cells following treatment with this compound. nih.gov These studies have shown that this compound can induce apoptosis in B-cell lymphoma cells. nih.gov

Quantitative Data Analysis and Statistical Methodologies in Preclinical Studies

A fundamental aspect of the data analysis is the determination of dose-response relationships. In both in vitro and in vivo studies, the effects of this compound have been shown to be dose-dependent. nih.gov This is typically analyzed by fitting the data to a regression model to calculate parameters such as the IC50 or EC50 values.

In preclinical studies involving animal models, statistical tests are used to compare the outcomes in the this compound-treated groups with those in the control (vehicle-treated) group. While specific statistical tests are not always detailed in every publication, standard methods such as the t-test or analysis of variance (ANOVA) are commonly used to assess the statistical significance of observed differences in tumor volume, platelet counts, or other efficacy endpoints. The choice between parametric tests (like t-test and ANOVA) and non-parametric tests depends on the distribution of the data. P-values are reported to indicate the level of statistical significance, with a p-value of less than 0.05 typically considered significant.

The analysis of potential synergistic effects when this compound is combined with other therapeutic agents is another important area of quantitative analysis. dovepress.com Specific statistical models are used to determine whether the combination effect is greater than the additive effect of the individual drugs.

Q & A

Q. What is the mechanistic basis of HMPL-523 in targeting B-cell receptor (BCR) signaling pathways?

this compound is a selective oral inhibitor of spleen tyrosine kinase (Syk), a critical mediator of BCR signaling. Syk activation triggers downstream pathways like PI3K/AKT and NF-κB, promoting survival and proliferation of B-cell malignancies. By inhibiting Syk, this compound disrupts aberrant BCR signaling, induces apoptosis, and reduces cell viability in Syk/BCR-dependent tumors . Preclinical studies demonstrate its ability to suppress phosphorylation of Syk-dependent proteins (e.g., BLNK, PLCγ2) and inhibit tumor growth in xenograft models .

Q. What are the primary efficacy endpoints and safety metrics used in this compound clinical trials for immune thrombocytopenia (ITP)?

Key efficacy endpoints include:

  • Overall Response Rate (ORR) : Defined as platelet counts ≥30×10⁹/L and ≥2× baseline without rescue therapy.
  • Durable Response Rate (DRR) : Sustained platelet counts ≥50×10⁹/L for ≥8 weeks within a 24-week period. Safety metrics focus on treatment-related adverse events (TRAEs), notably liver enzyme elevation (e.g., ALT/AST), which were predominantly Grade 1 in Phase Ib trials. No severe bleeding events or thromboembolic complications were reported .

Q. How are this compound clinical trials designed to assess dose optimization and tolerability?

Phase I trials typically employ a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). For example, in ITP studies, doses ranged from 100 mg to 700 mg QD, with 300 mg QD identified as the optimal dose due to its balance of efficacy (ORR: 80%) and safety . Pharmacokinetic (PK) parameters, such as Cmax and AUC, are correlated with platelet response to guide dosing .

Advanced Research Questions

Q. How do researchers reconcile contradictory data between high ORR and lower DRR in this compound studies?

In the Phase Ib ITP trial, the 300 mg QD cohort showed an ORR of 80% but a DRR of 40%. This discrepancy may reflect heterogeneous patient subpopulations (e.g., prior TPO-RA non-responders) or transient immune modulation. Researchers address this by stratifying patients based on biomarkers (e.g., autoantibody levels) and conducting longitudinal PK/PD analyses to identify predictors of sustained response .

Q. What experimental strategies are used to evaluate this compound’s synergy with other targeted therapies in B-cell malignancies?

Preclinical models of diffuse large B-cell lymphoma (DLBCL) demonstrate synergistic effects when this compound is combined with BTK inhibitors (e.g., ibrutinib) or anti-CD20 antibodies. Experimental designs include:

  • In vitro assays : Measuring apoptosis (Annexin V/PI staining) and proliferation (MTT assays) in co-treated cell lines.
  • In vivo xenografts : Assessing tumor regression and survival in combinatorial dosing regimens. Synergy is quantified using the Chou-Talalay combination index .

Q. What methodological challenges arise when translating this compound’s efficacy from ITP to autoimmune diseases like lupus?

Key challenges include:

  • Disease heterogeneity : Lupus involves multiple immune pathways beyond Syk, necessitating combination therapies.
  • Biomarker validation : Identifying Syk-specific activity markers (e.g., phosphorylated Syk levels in PBMCs) to monitor target engagement.
  • Trial endpoints : Adapting ITP-specific metrics (e.g., platelet counts) to lupus endpoints like SLEDAI scores .

Q. How do researchers address variability in platelet response rates among ITP patient subgroups treated with this compound?

Subgroup analyses in Phase Ib trials revealed higher ORR in patients with prior TPO-RA failure. To mitigate variability, researchers use:

  • Covariate-adjusted models : Incorporating baseline platelet counts, prior therapies, and genetic factors (e.g., FcγR polymorphisms).
  • Bayesian adaptive designs : Allowing real-time dose adjustments based on interim PK/PD data .

Q. What preclinical evidence supports this compound’s efficacy in Syk-driven T-cell lymphomas?

While this compound is primarily studied in B-cell malignancies, early-phase trials include T-cell lymphoma cohorts. Preclinical rationale derives from Syk’s role in T-cell receptor signaling in select subtypes (e.g., peripheral T-cell lymphoma). In vitro studies show reduced viability in Syk-positive T-cell lines, supporting further mechanistic exploration .

Q. How are resistance mechanisms to this compound being investigated in relapsed/refractory lymphoma patients?

Resistance studies focus on:

  • Genetic profiling : Identifying mutations in Syk or downstream effectors (e.g., CARD11) via NGS.
  • Tumor microenvironment (TME) analysis : Evaluating stromal cell-mediated survival signals (e.g., IL-6/STAT3) in post-treatment biopsies.
  • In vitro resistance models : Generating this compound-resistant cell lines to test salvage therapies .

Q. What methodological considerations are critical when designing combination therapy studies involving this compound and other targeted agents?

Key considerations include:

  • Dose-limiting toxicity (DLT) overlap : Monitoring overlapping toxicities (e.g., hepatotoxicity with BTK inhibitors).
  • Sequential vs. concurrent dosing : Optimizing schedules to maximize synergy while minimizing adverse events.
  • Translational endpoints : Incorporating pharmacodynamic biomarkers (e.g., Syk phosphorylation) to validate mechanistic synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.